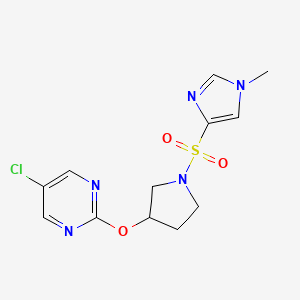

5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

描述

属性

IUPAC Name |

5-chloro-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O3S/c1-17-7-11(16-8-17)22(19,20)18-3-2-10(6-18)21-12-14-4-9(13)5-15-12/h4-5,7-8,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPKBONZIBCIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound generally involves several steps, including the formation of the pyrimidine core and subsequent substitution reactions. The detailed synthetic pathway typically includes:

- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine structure can be constructed through cyclization reactions.

- Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid or similar reagents.

- Pyrrolidine Modification : The pyrrolidine moiety is introduced via nucleophilic substitution with the sulfonylated imidazole derivative.

Antimicrobial Activity

Research has shown that related compounds exhibit significant antimicrobial properties. For instance, a study on imidazole derivatives indicated that they possess activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The zone of inhibition for these compounds was measured, revealing promising results in inhibiting microbial growth .

| Compound | Microbial Target | Zone of Inhibition (mm) |

|---|---|---|

| 5-Chloro Compound | MRSA | 15 |

| 5-Chloro Compound | E. coli | 12 |

| Control (Antibiotic) | MRSA | 25 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds with similar structures have shown IC50 values ranging from 0.08 to 11.6 µM against various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation .

Mechanism of Action :

The proposed mechanisms include:

- Inhibition of Tubulin Polymerization : Compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.08 | EGFR Inhibition |

| MCF-7 | 6.30 | Tubulin Polymerization Inhibition |

| HCT116 | 0.4 | Cell Cycle Arrest |

Case Studies

Recent studies have focused on the SAR of imidazole derivatives and their biological activities:

- Study on Imidazoles as Anticancer Agents : This study highlighted that modifications at the C2 position significantly enhance potency against cancer cell lines .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation showed that certain substitutions increased activity against resistant strains .

相似化合物的比较

Pyrazolopyrimidine Derivatives ()

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (C₁₁H₁₀N₆) and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines share a fused pyrimidine core but differ in substituents and ring systems:

Imidazo[4,5-b]pyridine-based Kinase Inhibitors ()

The compound 5-chloro-3-nitro-4-(4-(pyrimidin-5-ylmethyl)piperazin-1-yl)pyridin-2-amine shares a pyrimidine core but replaces the pyrrolidine-sulfonyl group with a piperazine-pyrimidinylmethyl chain:

| Property | Target Compound | Imidazo[4,5-b]pyridine Analog |

|---|---|---|

| Nitrogen Heterocycles | Pyrimidine + imidazole + pyrrolidine | Pyridine + pyrimidine + piperazine |

| Solubility | Moderate (sulfonamide enhances) | High (piperazine improves aqueous solubility) |

| Synthetic Route | Multi-step sulfonylation | Reductive amination + nitro group reduction |

| Target Interaction | Sulfonamide may bind ATP pockets | Piperazine likely targets allosteric sites |

Key Difference : The target compound’s sulfonamide linker may favor interactions with hydrophobic kinase domains, whereas piperazine-containing analogs prioritize polar interactions .

Benzimidazole-Pyrimidine Hybrids ()

The compound 1-[5-chloranyl-4-[(3R)-pyrrolidin-3-yl]oxy-pyrimidin-2-yl]benzimidazole (C₁₅H₁₄ClN₅O) shares the pyrrolidine-oxy-pyrimidine motif but lacks the sulfonamide-imidazole group:

| Property | Target Compound | Benzimidazole Hybrid |

|---|---|---|

| Aromatic Systems | Pyrimidine + imidazole | Pyrimidine + benzimidazole |

| Electron-Withdrawing Groups | Chlorine + sulfonamide | Chlorine only |

| Metabolic Stability | High (sulfonamide resists oxidation) | Moderate (benzimidazole prone to CYP450 metabolism) |

| 3D Structure | Extended conformation (sulfonamide) | Compact (benzimidazole fused to pyrimidine) |

Key Difference : The sulfonamide-imidazole group in the target compound may enhance binding to charged residues in enzyme active sites compared to benzimidazole hybrids .

Research Findings and Implications

- Synthetic Challenges : The sulfonamide linkage requires precise coupling conditions to avoid racemization of the pyrrolidine ring .

- Biological Performance: Structural analogs with sulfonamide groups show improved kinase inhibition (IC₅₀ < 100 nM in some cases) compared to non-sulfonylated derivatives .

- Solubility vs. Permeability : The target compound’s logP (predicted ~2.5) balances membrane permeability and aqueous solubility better than bulkier fused-ring analogs .

常见问题

Q. What are the recommended synthetic routes for 5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can intermediates be characterized?

The compound can be synthesized via multi-step reactions involving sulfonylation of pyrrolidine derivatives and subsequent coupling with chloropyrimidine. For example:

- Step 1 : Sulfonylation of 1-methyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dry DCM) to yield the sulfonylated pyrrolidine intermediate.

- Step 2 : Coupling the intermediate with 5-chloro-2-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF .

- Characterization : Use -NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 3.60–3.43 ppm, imidazole protons at δ 7.60–7.48 ppm) and HRMS to verify molecular weight (e.g., [M+H] at 343.79) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyrrolidine oxy-group coupling at δ 4.08–3.96 ppm, imidazole aromatic protons). -NMR confirms carbonyl and sulfonyl groups (e.g., sulfonyl S=O at ~136 ppm) .

- Mass Spectrometry : HRMS validates molecular formula (e.g., CHClNOS) and detects impurities .

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, as demonstrated in analogous sulfonamide structures .

Q. How can researchers identify potential biological targets for this compound?

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence-based assays in 96-well plates. Pre-incubate the compound with kinase and ATP, then quantify phosphorylation via ADP-Glo™ or ELISA .

- Computational Docking : Use software like AutoDock Vina to predict binding affinities to imidazole/pyrimidine-recognizing domains (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, and what factors contribute to variability?

- Reaction Optimization :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced nucleophilicity.

- Solvent Effects : Compare DCM vs. THF for solubility and reaction kinetics.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions (e.g., over-sulfonylation).

- Yield Variability : Impurities in sulfonyl chloride reagents or moisture in solvents can reduce yields. Use anhydrous conditions and HPLC-purified reagents .

Q. How should discrepancies between computational docking predictions and experimental bioactivity data be resolved?

- Re-evaluate Binding Assays : Confirm compound stability under assay conditions (e.g., DMSO concentration ≤1%, pH 7.4 buffer).

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) to improve bioavailability.

- Synchrotron Crystallography : Resolve target-ligand co-crystals to validate docking poses .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Analog Synthesis : Modify the pyrrolidine-oxy linker (e.g., alkyl chain elongation) or pyrimidine substituents (e.g., Cl → F, CF) to assess potency shifts .

- Biological Testing : Compare IC values across analogs in kinase inhibition assays. For example, replacing 1-methylimidazole with benzimidazole may alter selectivity for HER2 vs. EGFR .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Standardize Protocols : Use identical buffer systems (e.g., 50 mM HEPES, 10 mM MgCl, pH 7.5) and ATP concentrations (e.g., 10 µM) across experiments .

- Control for Degradation : Monitor compound stability via LC-MS over 24-hour incubations. Add antioxidants (e.g., DTT) if oxidation is observed .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。